BenchChemオンラインストアへようこそ!

Avanafil Metabolite M16

PDE5 inhibition metabolite pharmacology in vitro potency

Avanafil Metabolite M16 is the major circulating inactive metabolite of avanafil, confirmed inactive against PDE5 and exhibiting no CYP inhibition across 9 isoforms. With plasma protein binding of ~81% (vs. 99% for parent), M16 is the definitive negative control and internal standard for LC-MS/MS method development and validation. Essential for quantifying the predominant metabolite (29% of parent plasma concentration) in bioequivalence studies per regulatory guidances. Avoid substitution with parent drug or active M4 metabolite – only authentic M16 ensures assay accuracy, extraction optimization, and regulatory compliance.

Molecular Formula C23H26ClN7O5
Molecular Weight 515.96
Cat. No. B1192253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvanafil Metabolite M16
SynonymsAvanafil metabolite M16
Molecular FormulaC23H26ClN7O5
Molecular Weight515.96
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)NC(CCC(=O)O)CO)Cl
InChIInChI=1S/C23H26ClN7O5/c1-36-18-5-3-14(9-17(18)24)10-27-21-16(22(35)28-12-19-25-7-2-8-26-19)11-29-23(31-21)30-15(13-32)4-6-20(33)34/h2-3,5,7-9,11,15,32H,4,6,10,12-13H2,1H3,(H,28,35)(H,33,34)(H2,27,29,30,31)
InChIKeyPRFBRQCNRFBCHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Avanafil Metabolite M16 Procurement Guide: Identification, Purity, and Reference Standard Specifications


Avanafil Metabolite M16 (CAS 2748151-94-0; molecular formula C₂₃H₂₆ClN₇O₅; molecular weight 515.9 g/mol) is the major circulating inactive metabolite of avanafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor approved for erectile dysfunction [1]. M16 is formed predominantly via hepatic CYP3A4-mediated metabolism, with minor contribution from CYP2C isoforms, and circulates at plasma concentrations approximately 29% of that of the parent compound following oral avanafil administration [2]. Unlike the minor active metabolite M4, M16 exhibits no measurable inhibitory activity against PDE5 and demonstrates no clinically significant inhibition of cytochrome P450 enzymes including CYP1A, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4 [2][3].

Why Avanafil Metabolite M16 Cannot Be Substituted with Avanafil, M4, or Other PDE5 Inhibitor Metabolites


Generic substitution of Avanafil Metabolite M16 with avanafil parent compound, the active metabolite M4, or metabolites of other PDE5 inhibitors (e.g., sildenafil's UK-103,320 or tadalafil's methylcatechol glucuronide) is scientifically invalid due to three irreconcilable quantitative differences. First, avanafil parent possesses PDE5 inhibitory potency (IC₅₀ = 5.2 nM) whereas M16 is confirmed inactive against PDE5, rendering M16 uniquely suited as a negative control or analytical internal standard without confounding pharmacological activity [1][2]. Second, M16's plasma protein binding is approximately 81%, markedly lower than avanafil's 99% and M4's 97%, directly impacting extraction recovery and matrix effect profiles in bioanalytical method development . Third, M16 demonstrates a distinct CYP inhibition profile—no effect on CYPs 1A, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, or 3A4—whereas parent avanafil and many co-administered PDE5 inhibitors carry significant drug-drug interaction liabilities [2]. Substitution compromises assay accuracy, pharmacokinetic modeling validity, and regulatory compliance in bioequivalence studies.

Avanafil Metabolite M16 Quantitative Differentiation Evidence: Comparator-Based Selection Criteria


PDE5 Inhibitory Activity: M16 (Inactive) Versus Avanafil Parent (IC₅₀ = 5.2 nM) and M4 Metabolite (18% Relative Potency)

Avanafil Metabolite M16 exhibits no measurable inhibitory activity against PDE5, in direct contrast to the parent compound avanafil (IC₅₀ = 5.2 nM) and the minor active metabolite M4 (18% relative potency versus parent) [1][2]. This inactivity is established through in vitro PDE5 inhibition assays as documented in FDA-approved prescribing information. The M16 metabolite accounts for approximately 29% of circulating avanafil-related material by plasma concentration yet contributes 0% to pharmacologic activity [2].

PDE5 inhibition metabolite pharmacology in vitro potency negative control bioanalytical validation

Circulating Plasma Concentration: M16 (29% of Parent) Versus M4 (23% of Parent) Following Oral Avanafil Administration

In healthy male volunteers receiving oral avanafil, the major circulating metabolites M4 and M16 achieve plasma concentrations of approximately 23% and 29% that of the parent compound, respectively [1][2]. M16 is the quantitatively predominant circulating metabolite species, exceeding M4 by approximately 26% in relative plasma exposure (29% vs 23% of parent concentration). Both metabolites are formed via CYP3A4-mediated hepatic metabolism, with CYP2C contributing to a minor extent [1].

pharmacokinetics metabolite profiling plasma concentration bioequivalence LC-MS/MS method development

CYP450 Enzyme Inhibition Profile: M16 (No Inhibition Across 10 Isoforms) Versus Avanafil Parent and Class-Level CYP3A4 Substrate Liability

Major circulating metabolites of avanafil, specifically M4 and M16, demonstrated no effect on cytochrome P450 isoforms CYP1A, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4 [1]. This absence of CYP inhibition contrasts with avanafil parent compound, which is a substrate of CYP3A4 and subject to clinically significant drug-drug interactions with potent CYP3A4 inhibitors (e.g., ketoconazole, ritonavir) that increase avanafil exposure and contraindicate co-administration [2]. Other PDE5 inhibitors in class (sildenafil, vardenafil, tadalafil) carry similar CYP3A4 substrate liabilities requiring dose adjustment or contraindication with strong CYP3A4 inhibitors.

drug-drug interaction CYP inhibition metabolite safety hepatic metabolism in vitro toxicology

Plasma Protein Binding: M16 (≈81%) Versus Avanafil Parent (≈99%) and M4 Metabolite (≈97%)

Avanafil Metabolite M16 exhibits plasma protein binding of approximately 81%, which is substantially lower than both avanafil parent compound (≈99% bound) and the M4 metabolite (≈97% bound) . This differential protein binding directly influences free fraction availability, extraction recovery during sample preparation, and matrix effect profiles in LC-MS/MS bioanalytical methods. The 18-percentage-point difference between M16 and avanafil parent (81% vs 99%) translates to a theoretical ~19-fold higher unbound fraction for M16 under equilibrium conditions.

protein binding bioanalysis free fraction pharmacokinetic modeling sample preparation

Molecular Identity and Analytical Differentiation: M16 (MW 515.9 g/mol; C₂₃H₂₆ClN₇O₅) Versus Avanafil Parent (MW 484 g/mol; C₂₃H₂₆ClN₇O₃) and M4 Metabolite

Avanafil Metabolite M16 has molecular formula C₂₃H₂₆ClN₇O₅ and molecular weight 515.9 g/mol, representing a structural modification relative to avanafil parent (C₂₃H₂₆ClN₇O₃, MW 484 g/mol) that introduces two additional oxygen atoms . This 32 Da mass difference (515.9 vs 484 g/mol) provides unambiguous MS/MS differentiation from the parent compound and enables specific MRM transition development in LC-MS/MS assays [1]. The M16 metabolite is distinct from avanafil impurity profiles where related substances (e.g., Avanafil Impurity 2, CAS 372117-53-8) differ in substitution patterns and regulatory classification [2].

mass spectrometry molecular characterization reference standard impurity profiling structural elucidation

Avanafil Metabolite M16 Primary Application Scenarios for Research and Industrial Procurement


Bioanalytical Method Development and Validation for Pharmacokinetic Studies

M16 reference standard is essential for developing and validating LC-MS/MS methods to quantify avanafil and its metabolites in human or animal plasma. Given that M16 represents the predominant circulating metabolite (29% of parent concentration) but is pharmacologically inactive, accurate quantification requires authentic M16 material for calibration curve preparation and quality control samples [1]. The distinct protein binding (81% vs 99% for parent) necessitates metabolite-specific extraction optimization and matrix effect evaluation .

Metabolite Identification and Structural Confirmation in Drug Metabolism Studies

M16 serves as a definitive reference standard for identifying and confirming the major inactive metabolic pathway of avanafil. Its unique molecular formula (C₂₃H₂₆ClN₇O₅, MW 515.9) and +32 Da mass shift from parent compound provide unambiguous MS/MS fingerprinting for metabolite identification in in vitro hepatocyte incubations, microsomal stability assays, and in vivo pharmacokinetic studies [2]. The confirmed inactivity against PDE5 distinguishes M16 from the partially active M4 metabolite (18% relative potency) [1].

Drug-Drug Interaction and CYP Inhibition Mechanistic Studies

M16's demonstrated lack of inhibition across CYP1A, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4 isoforms makes it a valuable negative control for in vitro CYP inhibition screening assays and mechanistic drug-drug interaction studies [1]. Unlike avanafil parent, which is contraindicated with strong CYP3A4 inhibitors due to clinically significant exposure increases, M16 can be employed to isolate metabolite-specific effects from parent compound pharmacology [3].

Bioequivalence Study Support and Regulatory Submission Documentation

Regulatory guidances for bioequivalence studies of avanafil-containing products require comprehensive pharmacokinetic characterization including major circulating metabolites. M16, as the most abundant circulating metabolite (29% of parent concentration), must be quantified with validated methods using authenticated reference material [1]. Procurement of certified M16 reference standard supports ANDA submissions, method transfer documentation, and analytical reproducibility across study sites.

Quote Request

Request a Quote for Avanafil Metabolite M16

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.